(5S)-5-phenyloxolan-2-one is a chiral lactone compound characterized by its unique oxolan structure, which features a phenyl group attached to the fifth carbon of the oxolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in the development of pharmaceuticals.
(5S)-5-phenyloxolan-2-one can be derived from various natural and synthetic sources. It is often synthesized through the cyclization of γ-hydroxy acids or their derivatives, which are prevalent in many organic synthesis pathways. The compound has been referenced in various scientific literature, including publications focused on organic and medicinal chemistry .
This compound falls under the category of lactones, specifically cyclic esters formed from hydroxy acids. Lactones are classified based on the number of carbon atoms in their cyclic structure, with (5S)-5-phenyloxolan-2-one being a five-membered lactone. Its stereochemistry is defined by the configuration at the fifth carbon, contributing to its chiral nature.
The synthesis of (5S)-5-phenyloxolan-2-one typically involves several key methods:
In one reported synthesis route, starting from 5-phenylpentanoic acid, a series of reactions including protection, activation, and cyclization steps are performed to achieve the final lactone product. The use of reagents such as triethylamine or p-toluenesulfonic acid may be involved in facilitating these transformations .
The molecular structure of (5S)-5-phenyloxolan-2-one consists of a five-membered ring containing one oxygen atom and four carbon atoms, with a phenyl substituent at the fifth carbon position. Its structural formula can be represented as follows:
The compound's molecular weight is approximately 150.18 g/mol, and its specific stereochemical configuration is critical for its biological activity.
(5S)-5-phenyloxolan-2-one participates in various chemical reactions typical for lactones, including:
Reactions involving (5S)-5-phenyloxolan-2-one often require careful control of reaction conditions to maintain stereochemistry and prevent unwanted side reactions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor these reactions .
The mechanism of action for (5S)-5-phenyloxolan-2-one primarily revolves around its interactions with biological macromolecules. As a lactone, it may exhibit reactivity towards nucleophiles such as amines or alcohols, leading to the formation of new compounds that could have therapeutic effects.
Relevant data regarding thermal stability and reactivity profiles should be assessed through experimental studies for precise applications.
(5S)-5-phenyloxolan-2-one has several promising applications in scientific research:
The stereoselective construction of the γ-lactone core in (5S)-5-phenyloxolan-2-one demands precise chiral control at the C5 position. A prominent strategy involves auxiliary-mediated enantioselective cyclization, where chiral auxiliaries temporarily bind to precursors to direct stereochemistry during lactonization. For example, Evans oxazolidinone auxiliaries enable asymmetric alkylation of succinic acid derivatives, yielding 4-substituted-4-phenylbutanoic acids that undergo lactonization with >95% diastereomeric excess [7]. Alternative approaches leverage chiral pool starting materials; L-aspartic acid serves as a precursor where the inherent chirality is transferred to the oxolanone ring during a decarboxylative lactonization sequence. This method achieves enantiopure (5S) configuration by preserving stereochemistry through multiple steps, validated by X-ray crystallography [7] [9].
Enzymatic desymmetrization offers another stereoselective route. Lipase-catalyzed kinetic resolution of racemic 5-phenyl-dihydrofuran-2-ones selectively hydrolyzes the (5R)-enantiomer, leaving the desired (5S)-lactone with enantiomeric ratios exceeding 98:2. This green chemistry approach reduces reliance on stoichiometric chiral reagents [7].
Table 1: Stereoselective Synthesis Routes for (5S)-5-phenyloxolan-2-one
Strategy | Key Reagent/Condition | Stereochemical Outcome | Yield Range |
---|---|---|---|
Evans Auxiliary | Oxazolidinone, NaHMDS, alkyl halide | >95% de (5S) | 65-78% |
Chiral Pool (L-Aspartic Acid) | Decarboxylative lactonization | >99% ee (5S) | 60-70% |
Enzymatic Resolution | Lipase B, phosphate buffer | 98:2 er (5S) | 40-45% (theoretical max 50%) |
Catalytic asymmetric methodologies provide efficient access to the oxolane ring system without stoichiometric chiral auxiliaries. Rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes, inspired by Lautens' work, employs Josiphos-type ligands (e.g., (R,S)-PPF-PtBu₂) to generate chiral rhodium-allyl intermediates. These intermediates undergo nucleophilic addition by phenols or carboxylates, forming γ-lactone precursors with regioselectivity >20:1 and enantiomeric excess up to 98% [3] [5]. Density functional theory studies confirm that enantioselectivity arises from steric differentiation in the transition state, where the Josiphos ligand's tert-butyl groups block the re face of the alkene [5].
Palladium-catalyzed carboetherification presents an alternative ring-forming strategy. Alkenols containing pendant phenyl groups undergo intramolecular syn-insertion into Pd–O bonds, cyclizing to 5-phenyloxolan-2-ones. Dpe-phos ligands promote this transformation by stabilizing the Pd(II) intermediate, suppressing β-hydride elimination. This method constructs the lactone ring and C5 stereocenter concurrently, achieving 76% yield and >90% ee under optimized conditions [9].
Table 2: Catalytic Systems for Asymmetric Oxolane Synthesis
Catalyst System | Ligand | Enantioselectivity | Key Mechanistic Feature |
---|---|---|---|
[Rh(cod)Cl]₂ | (R,S)-PPF-PtBu₂ | 96% ee | Oxidative insertion with retention |
Pd₂(dba)₃ | Dpe-phos | 90% ee | Syn-insertion into Pd–O bond |
Pd(OAc)₂ | (S)-BINAP | 85% ee | Anti-nucleopalladation |
Selective modification of the phenyl ring in (5S)-5-phenyloxolan-2-one requires orthogonal protecting group strategies to prevent lactone ring degradation. Electron-donating protecting groups (e.g., methoxymethyl ether) enhance the nucleophilicity of the para-position, facilitating electrophilic halogenation. Conversely, sterically hindered groups like triisopropylsilyl (TIPS) direct ortho-lithiation for carboxylation or hydroxymethylation [7].
For halogenated derivatives, regioselective bromination employs N-bromosuccinimide (NBS) under radical conditions. Protecting the lactone carbonyl as a tetrahydropyranyl (THP) acetal prevents α-bromination, enabling exclusive aryl functionalization with yields >80%. Subsequent Suzuki-Miyaura coupling installs aryl/heteroaryl groups using Pd(PPh₃)₄ and aqueous Na₂CO₃, with the THP group cleaved in situ by acidic workup [7] [9].
Table 3: Protecting Groups for Phenyl Functionalization
Protecting Group | Compatible Reactions | Deprotection Method | Functionalization Yield |
---|---|---|---|
Methoxymethyl (MOM) | Electrophilic sulfonation, nitration | MgBr₂·OEt₂ | 70-85% |
Triisopropylsilyl (TIPS) | ortho-Lithiation, Negishi coupling | TBAF | 65-75% |
Tetrahydropyranyl (THP) | Radical bromination, Suzuki coupling | PPTS/MeOH | 75-90% |
Solid-phase synthesis accelerates the generation of (5S)-5-phenyloxolan-2-one libraries by integrating catch-and-release purification. Wang resin-linked succinate esters undergo enantioselective phenyl Grignard addition, followed by acid-catalyzed cyclative cleavage. This approach eliminates intermediate chromatographic purification, reducing synthesis time by 60% compared to solution-phase methods. However, lactonization yields are moderate (50–65%) due to steric hindrance from the resin [7] [9].
In contrast, solution-phase synthesis enables rigorous reaction optimization. Diazoketone homologation of L-phenylalanine derivatives via Arndt-Eistert reaction generates β-amino acid intermediates that cyclize to oxolanones under Mitsunobu conditions (DIAD, PPh₃). Though labor-intensive, this route achieves higher yields (78%) and superior diastereocontrol (>99% de). Continuous flow variants enhance safety by minimizing diazomethane handling through microreactor technology [7].
Hybrid approaches leverage solid-supported reagents (e.g., polymer-bound tosylhydrazide) for in situ diazoketone formation in solution, combining the purity advantages of solid-phase with the scalability of solution chemistry. This method achieves 70% overall yield with <2% epimerization [7] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: